molecular formula C4H8N6 B1339667 1,4-Diazidobutane CAS No. 24345-72-0

1,4-Diazidobutane

Cat. No. B1339667
CAS RN: 24345-72-0
M. Wt: 140.15 g/mol
InChI Key: AZWIJYAGFOFYIL-UHFFFAOYSA-N
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Description

1,4-Diazidobutane is an organic compound with the chemical formula C4H8N6 . It is a colorless to pale yellow liquid with explosive properties . The compound is often used in the manufacture of civilian explosives and pyrotechnics . Its density is 1.22 g/cm³, and it has a boiling point of 155-160℃ .


Synthesis Analysis

1,4-Diazidobutane can be synthesized through the reaction of succinyl chloride and sodium azide . The process involves dissolving succinyl chloride in an organic solvent, then gradually adding a solution of sodium azide while maintaining the reaction temperature below room temperature . After the reaction, the product is purified to obtain 1,4-Diazidobutane .


Chemical Reactions Analysis

1,4-Diazidobutane can participate in click reactions, a type of chemical reaction used in the synthesis of polymers . For example, it can be used to crosslink oligoesters containing internal triple bonds .


Physical And Chemical Properties Analysis

1,4-Diazidobutane is a colorless to pale yellow liquid . It has a density of 1.22 g/cm³ and a boiling point of 155-160℃ . It is highly explosive, sensitive to heat, fire, and friction .

Scientific Research Applications

Crosslinking Agent in Polymer Synthesis

“1,4-Diazidobutane” is used as a crosslinking agent in the synthesis of unsaturated oligoesters. These oligoesters contain internal triple bonds and are crosslinked with “1,4-Diazidobutane” through a reaction that is monitored by FT-IR analysis. This process is notable for its lack of sensitivity to moisture, which is an advantage over traditional isocyanate curing methods .

Dendrimer Synthesis

In the field of dendrimer synthesis, “1,4-Diazidobutane” serves as the azide functionalities for dendrimer growth. It is used in click reactions with alkyne-functionalized PAMAM dendrons to form diblock codendrimers .

Surface Cross-Linker for Binding Properties Enhancement

“1,4-Diazidobutane” has been used as a surface cross-linker to enhance the binding properties of molecules. A study mentions its use as a traditional cross-linker for cross-linkable surfactants, which can be replaced by a new compound to improve binding affinity due to a more rigid structure .

Safety And Hazards

1,4-Diazidobutane is highly explosive and sensitive to heat, fire, and friction . It should be handled with extreme caution. Direct contact with skin and eyes should be avoided, and any contact should be immediately washed off with plenty of water . It should be used only under the supervision of a technically qualified individual .

properties

IUPAC Name

1,4-diazidobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N6/c5-9-7-3-1-2-4-8-10-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWIJYAGFOFYIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=[N+]=[N-])CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90545213
Record name 1,4-Diazidobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diazidobutane

CAS RN

24345-72-0
Record name 1,4-Diazidobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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